3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one 3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Brand Name: Vulcanchem
CAS No.: 378220-65-6
VCID: VC5245726
InChI: InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)21(26)19-20(18-4-2-15-30-18)25(23(28)22(19)27)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,26H,3,9-14H2,1H3/b21-19+
SMILES: CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O
Molecular Formula: C23H26N2O4S
Molecular Weight: 426.53

3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

CAS No.: 378220-65-6

Cat. No.: VC5245726

Molecular Formula: C23H26N2O4S

Molecular Weight: 426.53

* For research use only. Not for human or veterinary use.

3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one - 378220-65-6

Specification

CAS No. 378220-65-6
Molecular Formula C23H26N2O4S
Molecular Weight 426.53
IUPAC Name (4E)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C23H26N2O4S/c1-16-5-7-17(8-6-16)21(26)19-20(18-4-2-15-30-18)25(23(28)22(19)27)10-3-9-24-11-13-29-14-12-24/h2,4-8,15,20,26H,3,9-14H2,1H3/b21-19+
Standard InChI Key SRLMPJMOXXKYDM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CS4)O

Introduction

Structural Overview

Chemical Name:
3-hydroxy-4-(4-methylbenzoyl)-1-(3-morpholinopropyl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Key Functional Groups:

  • Hydroxy group (-OH): Positioned at the 3rd carbon of the pyrrole ring.

  • Benzoyl group: A 4-methylbenzoyl substituent at the 4th carbon.

  • Morpholine moiety: A morpholinopropyl substituent at the 1st nitrogen atom.

  • Thiophene ring: A thiophen-2-yl group attached to the 5th carbon.

This combination of functional groups contributes to the compound's potential biological activity and chemical reactivity.

Synthesis

The synthesis of this compound likely involves multi-step organic reactions. While specific procedures are unavailable in the provided references, similar compounds are synthesized using the following steps:

  • Formation of the Pyrrole Core:

    • Pyrrole derivatives are often synthesized via Paal-Knorr synthesis or condensation reactions involving diketones and amines.

  • Functionalization:

    • Introduction of the hydroxy group and thiophene ring can be achieved through selective substitution reactions.

    • The morpholinopropyl side chain is typically added via alkylation using a morpholine derivative.

  • Final Coupling:

    • The 4-methylbenzoyl group can be introduced via acylation reactions, such as Friedel-Crafts acylation, using a benzoyl chloride derivative.

Potential Applications

  • Pharmaceuticals:

    • Compounds with pyrrole and thiophene rings often exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial properties.

    • The morpholine group is known to enhance solubility and bioavailability in drug molecules.

  • Material Science:

    • The conjugated system (thiophene and benzoyl groups) may make this compound useful in organic electronics or as a precursor for polymers.

  • Biological Studies:

    • The hydroxy group and heterocyclic components suggest potential as an enzyme inhibitor or receptor modulator.

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